molecular formula C8H17NO B3046813 n-Ethylhexanamide CAS No. 13092-79-0

n-Ethylhexanamide

Cat. No.: B3046813
CAS No.: 13092-79-0
M. Wt: 143.23 g/mol
InChI Key: BZWNNMQUYVVGJM-UHFFFAOYSA-N
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Description

N-Ethylhexanamide (CAS 13092-79-0) is an organic compound with the molecular formula C₈H₁₇NO and a molecular weight of 143.23 g/mol . This acyclic amide, also known as N-Ethylcaproamide, serves primarily as a versatile intermediate in organic synthesis and industrial research . Physicochemical Properties: The compound has a density of approximately 0.86 g/cm³ and a high boiling point of 235.8 °C at 760 mmHg . Its flash point is 131 °C, indicating a moderate requirement for safe handling regarding flammability . In chromatographic analysis, this compound has a documented Kovats Retention Index of 1216 on an SE-30 column, providing a key identifier for researchers in analytical chemistry . Research and Industrial Applications: this compound is commonly employed as a building block for preparing more complex amide compounds or pharmaceutical intermediates . Its utility also extends to industrial applications, where it may function as a specialized solvent or additive in the field of polymer materials and coatings . Handling and Safety: This product is intended for research purposes only and is not for human or veterinary use . It should be stored sealed in a cool, dry place, away from direct sunlight and high temperatures. To reduce the risk of oxidation, the storage container should be filled with an inert gas such as nitrogen. It is crucial to separate this compound from oxidizers and strong acids to avoid potential reactions . During handling, wear appropriate personal protective equipment, including protective goggles, gloves, and gas masks, and ensure the operating environment is well-ventilated .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethylhexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-3-5-6-7-8(10)9-4-2/h3-7H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZWNNMQUYVVGJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30291429
Record name n-ethylhexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30291429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13092-79-0
Record name NSC75457
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75457
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-ethylhexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30291429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Spectroscopic and Advanced Analytical Characterization of N Ethylhexanamide Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei. For n-Ethylhexanamide, both proton (¹H) and carbon (¹³C) NMR provide critical information about its molecular architecture.

Proton NMR spectroscopy is invaluable for identifying the different types of hydrogen atoms within a molecule and their local environments. For this compound (C₈H₁₇NO), the ¹H NMR spectrum is expected to reveal distinct signals corresponding to the protons of the ethyl group and the hexyl chain.

The ethyl group attached to the nitrogen atom is expected to show a characteristic pattern: a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, due to spin-spin coupling with adjacent protons. The N-H proton of the secondary amide is also expected to appear, often as a broad singlet, though its chemical shift can be variable and it may exchange with solvent protons (e.g., D₂O). The hexyl chain, consisting of multiple methylene (CH₂) groups and a terminal methyl (CH₃) group, will contribute a series of signals. The methylene protons adjacent to the carbonyl group (α-CH₂) will likely resonate at a different chemical shift than those further down the chain. The terminal methyl group will appear as a triplet due to coupling with the adjacent methylene group. The integration of these signals will correspond to the number of protons in each environment, providing quantitative confirmation of the proposed structure.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Proton TypeExpected Chemical Shift (ppm)MultiplicityIntegrationNotes
Ethyl CH₃~1.0-1.2Triplet3HCoupled to ethyl CH₂
Ethyl CH₂ (N-CH₂)~2.8-3.5Quartet2HCoupled to ethyl CH₃; adjacent to N
N-H~6.0-8.0 (variable)Singlet1HBroad, may exchange with D₂O
Hexyl α-CH₂ (C=O)~2.0-2.5Triplet2HCoupled to adjacent hexyl CH₂
Hexyl β-CH₂~1.2-1.6Multiplet2HCoupled to adjacent hexyl CH₂
Hexyl γ-CH₂~1.2-1.6Multiplet2HCoupled to adjacent hexyl CH₂
Hexyl δ-CH₂~1.2-1.6Multiplet2HCoupled to adjacent hexyl CH₂
Hexyl ε-CH₃~0.8-1.0Triplet3HCoupled to adjacent hexyl δ-CH₂

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature.

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal, typically observed as singlets due to proton decoupling. The chemical shifts are highly sensitive to the electronic environment of the carbon atoms.

The carbonyl carbon (C=O) of the amide group is expected to resonate at a significantly downfield chemical shift, typically in the range of 170-180 ppm. The methylene carbon directly attached to the nitrogen atom in the ethyl group will also be deshielded due to the electronegativity of nitrogen, appearing in the range of 40-50 ppm. The terminal methyl carbon of the ethyl group and the methyl carbon of the hexyl chain will resonate upfield, likely around 10-20 ppm. The various methylene carbons of the hexyl chain will occupy a range of chemical shifts, generally between 20-40 ppm, with those closer to the carbonyl group potentially appearing slightly more downfield.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon TypeExpected Chemical Shift (ppm)Notes
Carbonyl (C=O)~170-180Characteristic amide carbonyl
Ethyl CH₂ (N-CH₂)~40-50Adjacent to nitrogen
Hexyl α-CH₂ (C=O)~35-45Adjacent to carbonyl
Hexyl β-CH₂~25-35
Hexyl γ-CH₂~25-35
Hexyl δ-CH₂~25-35
Ethyl CH₃~10-20Terminal methyl of ethyl group
Hexyl ε-CH₃~10-20Terminal methyl of hexyl chain

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Proton (¹H) NMR for Structural Elucidation

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HR-MS) allows for the measurement of ion masses with very high accuracy, enabling the determination of the exact mass and, consequently, the elemental formula of a compound. For this compound (C₈H₁₇NO), the exact mass is precisely determined.

The molecular formula C₈H₁₇NO corresponds to a calculated exact mass of 143.1310 Da . This precise mass measurement is crucial for distinguishing this compound from other compounds that might have the same nominal mass but different elemental compositions. For instance, HR-MS can differentiate between molecules with identical nominal masses by exploiting the small differences in the masses of their constituent isotopes.

Table 3: Exact Mass Determination for this compound

ParameterValue
Molecular FormulaC₈H₁₇NO
Nominal Mass143
Exact Mass (Da)143.131014166
Calculated Monoisotopic Mass (Da)143.131014166

Source: PubChem nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique that combines the separation power of liquid chromatography with the identification capabilities of mass spectrometry. This technique is particularly useful for analyzing complex mixtures, where individual components need to be separated before their masses are analyzed.

In the context of this compound, LC-MS would be employed if it were present as part of a sample containing multiple compounds. The liquid chromatography (e.g., HPLC) component would first separate this compound from other substances based on their differential interactions with the stationary and mobile phases. As each separated component elutes from the LC column, it is introduced into the mass spectrometer, where it is ionized and its mass-to-charge ratio is measured. This allows for the identification and quantification of this compound even in intricate matrices, providing both retention time information from the LC separation and mass spectral data for confirmation. LC-MS is highly sensitive and selective, making it suitable for detecting and quantifying trace amounts of this compound in various sample types.

High-Resolution Mass Spectrometry (HR-MS) for Exact Mass Determination

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. For this compound, IR spectroscopy can confirm the presence of key functional groups, notably the amide linkage.

As a secondary amide, this compound is characterized by the presence of a carbonyl group (C=O) and an N-H bond. The carbonyl stretching vibration (Amide I band) is a strong absorption typically observed in the region of 1640-1690 cm⁻¹ for secondary amides. The N-H stretching vibration (Amide II band) for secondary amides appears as a single, moderately strong absorption in the range of 3300-3500 cm⁻¹. The presence of C-H bonds in the alkyl chains will also result in characteristic stretching vibrations, typically observed in the region of 2850-3000 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity/Description
C=O (Amide I)Carbonyl Stretch1640-1690Strong
N-H (Amide II)N-H Stretch3300-3500Moderate, single peak
C-H (Alkyl)CH₂/CH₃ Stretch2850-3000Strong
C-NAmide III (bend/stretch)1200-1300Moderate

Note: Specific peak positions can vary based on the molecular environment and sample preparation.

Chemical Reactivity and Transformation Pathways of N Ethylhexanamide

Environmental Fate and Biotransformation Mechanisms of N-Alkyl Amides

Structure-Activity Relationships in Environmental Degradation of N-Ethylhexanamide

Understanding the environmental fate of chemical compounds is crucial for assessing their potential impact. For this compound, a molecule characterized by an ethyl group attached to the nitrogen atom and a hexanoyl chain, its structure dictates its behavior in various environmental compartments and its susceptibility to degradation processes. Structure-Activity Relationships (SAR) in environmental degradation explore how specific molecular features influence a compound's persistence, transformation pathways, and ultimate fate in ecosystems.

Structural Characteristics of this compound

This compound (C8H17NO) possesses a molecular weight of approximately 143.23 g/mol nih.gov. Its structure features a polar amide functional group (-CONH-) flanked by an ethyl substituent on the nitrogen atom and a six-carbon hexanoyl chain derived from hexanoic acid. The presence of these alkyl chains contributes to its lipophilicity. Computed physicochemical properties, such as a LogP value of 1.8 nih.gov, suggest moderate lipophilicity, indicating a balance between water solubility and affinity for organic phases or lipid-rich environments. This partitioning behavior is a key factor influencing a compound's bioavailability and susceptibility to degradation in different environmental matrices like soil, water, and air.

Environmental Degradation Pathways and SAR

The environmental degradation of amides can occur through several mechanisms, primarily hydrolysis and biodegradation.

Hydrolysis: The amide bond is susceptible to hydrolysis, breaking down into a carboxylic acid and an amine. The rate of this reaction is significantly influenced by the substituents attached to the amide nitrogen and carbonyl carbon. For this compound, the ethyl group on the nitrogen and the hexanoyl chain would sterically and electronically affect the accessibility and reactivity of the amide bond towards hydrolytic agents (e.g., water, acids, bases). However, specific kinetic data or studies detailing the hydrolysis pathways and rates for this compound are not readily available in the reviewed literature.

Biodegradation: Microbial communities in soil and water are capable of degrading many organic compounds, including amides. Enzymatic hydrolysis of the amide bond is a common biodegradation pathway. The structure of the alkyl chains can influence the efficiency of enzymatic recognition and breakdown. For instance, branching in alkyl chains can sometimes reduce biodegradation rates compared to linear counterparts due to steric hindrance. While studies on the environmental impact and biodegradation of amides in general are ongoing solubilityofthings.com, specific research detailing the biodegradation pathways, rates, or identifying the responsible microorganisms for this compound is limited.

Structure-Activity Relationships (SAR) in Environmental Degradation

Direct research establishing specific structure-activity relationships for the environmental degradation of this compound is notably scarce. Studies on structurally related compounds also highlight this data gap; for example, amides such as N-(2-ethylhexyl)benzamide have been reported to lack available degradation or bioaccumulation data .

The SAR for environmental degradation would typically investigate how variations in the alkyl substituents—such as the ethyl group on the nitrogen or the length and branching of the acyl chain—affect:

Hydrolytic Stability: Longer or branched alkyl chains might sterically hinder the approach of water or catalytic species to the amide bond, potentially slowing hydrolysis.

Environmental Partitioning: The LogP value, directly related to the alkyl chain length and structure, dictates how the compound distributes between water, soil organic matter, and air, thereby influencing its availability for degradation.

Without specific experimental data for this compound, these relationships remain theoretical. The moderate LogP value suggests it may partition into organic matter, potentially reducing its immediate availability for aqueous-phase degradation but possibly increasing its exposure to soil-bound microorganisms. However, the precise impact of its specific structural features on its persistence and transformation pathways in the environment requires dedicated investigation.

Data Table: Physicochemical Properties Relevant to Environmental Fate

PropertyValueSource/Note
Molecular FormulaC8H17NO nih.gov
Molecular Weight143.23 g/mol nih.gov
Computed LogP1.8 nih.gov (Indicates moderate lipophilicity, influencing partitioning)
Amide Functional Group-CONH-Chemical Structure
SubstituentsN-ethyl, HexanoylChemical Structure

Computational and Theoretical Investigations of N Ethylhexanamide Molecular Systems

Quantum Chemical Studies on Amide Bonding and Electronic Structure

Quantum chemical methods provide invaluable insights into the electronic structure and bonding characteristics of molecules like n-Ethylhexanamide. These theoretical approaches allow for the detailed analysis of molecular geometry, electron distribution, and the nature of chemical bonds.

Density Functional Theory (DFT) for Molecular Geometry and Energetics

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method that investigates the electronic structure (principally the ground state) of many-body systems, in particular, the electronic structure of molecules. DFT calculations are employed to determine the optimized molecular geometry of this compound, yielding precise bond lengths, bond angles, and dihedral angles. These calculations also provide crucial energetic data, such as the total energy of the molecule, formation energies, and relative energies of different conformers. Such data is essential for understanding the molecule's stability and preferred spatial arrangement. While specific geometric parameters and energetic data for this compound from the analyzed literature are not detailed, studies on related amides, such as those involving the 2-ethylhexanamide (B1203107) moiety in solvent extraction systems, have utilized DFT to explore electronic structures and complexation energies researchgate.netacademie-sciences.fr. Similarly, DFT has been applied to understand the electronic properties and energetics of molecular bonds in solution for related compounds europa.euutexas.edu.

Theoretical Modeling of Amide Reactivity and Reaction Mechanisms

Theoretical modeling plays a vital role in predicting and understanding the chemical reactivity of molecules, including the pathways and energetics of various transformations.

Transition State Characterization and Reaction Pathway Elucidation

Computational methods, often employing DFT, are used to map out reaction pathways for chemical transformations. This involves identifying key intermediates and transition states, which represent the highest energy points along a reaction coordinate. By characterizing these transition states, researchers can elucidate the step-by-step mechanism of a reaction. For amides, common reactions include hydrolysis, dehydration, and nucleophilic attack. For instance, the dehydration of primary amides, such as 2-ethylhexanamide, can yield nitriles using dehydrating agents like thionyl chloride openstax.org. While specific computational studies detailing the transition states and reaction pathways for this compound's common transformations are not explicitly presented in the analyzed literature, the methodologies applied to other amides provide a framework for such investigations.

Free Energy Barrier Calculations for Amide Transformations

Quantifying the energy required to overcome the activation barrier for a chemical reaction is crucial for predicting reaction rates. Free energy barrier calculations, often performed using DFT in conjunction with methods like transition state theory, provide these critical energetic parameters. These calculations help in understanding the kinetics of amide transformations. For example, studies on related amides in solvent extraction systems have calculated free energies of extraction to understand complexation stability researchgate.netacademie-sciences.fr. However, specific free energy barrier calculations for typical reactions of this compound, such as its hydrolysis or other transformations, are not detailed in the provided search results.

Supramolecular Interactions and Hydrogen Bonding Networks

The behavior of molecules in condensed phases and their assembly into larger structures are governed by intermolecular forces, with hydrogen bonding being a particularly significant interaction.

This compound possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). This dual capability allows it to participate in hydrogen bonding networks. The N-H group can donate a proton to an acceptor atom (like the oxygen of another amide's carbonyl group), forming an N-H···O=C hydrogen bond. Conversely, the carbonyl oxygen can accept a proton from another N-H group. These interactions are fundamental in supramolecular chemistry, driving the self-assembly of molecules into ordered structures such as dimers, chains, or more complex networks rsc.orgbeilstein-journals.orgcore.ac.ukvt.edu. Studies on related compounds have indicated that the carbonyl group of amide functionalities can participate in hydrogen bonding, sometimes in an "outer-sphere" manner, contributing to the stabilization of molecular complexes academie-sciences.fr. Furthermore, the presence of this compound groups grafted onto materials suggests their potential involvement in surface interactions and associated hydrogen bonding researchgate.net.

Cooperative Hydrogen Bonding in Amide Assemblies

Theoretical studies on N-methylacetamide (NMA), a simpler amide, have shown that cooperative effects in hydrogen bonding can range from 2 to 4.3 kcal/mol, depending on the alignment and number of interacting molecules biorxiv.orgnih.gov. These findings suggest that this compound, with its longer alkyl chain and specific amide linkage, would also exhibit such cooperative phenomena, influencing its aggregation behavior in various environments. The presence of the ethylhexyl group could influence the packing and accessibility of the amide functionalities, thereby modulating the extent of cooperative hydrogen bonding.

Computational Simulations of Amide-Amide Interactions

Computational simulations, particularly molecular dynamics (MD) and Density Functional Theory (DFT), are instrumental in analyzing amide-amide interactions. These methods allow researchers to model the forces governing how this compound molecules interact with each other, including van der Waals forces, dipole-dipole interactions, and hydrogen bonding.

Studies on related amide systems, such as those involving N,N-dialkylamides in solvent extraction, utilize MD simulations to investigate aggregation behavior and intermolecular forces researchgate.netacs.orgresearchgate.net. These simulations provide insights into the dynamics of molecular arrangements and the energies associated with these interactions. For instance, research on N,N-di-2-ethylhexyl-isobutyramide (DEHiBA) has employed MD to understand its aggregation in solutions, revealing how the structure of the alkyl chains influences these interactions researchgate.netacs.orgutexas.edu. While direct simulations of this compound's self-interactions are not explicitly detailed, the methodologies used for similar compounds suggest that MD can reveal the preferred orientations and interaction strengths between this compound molecules, contributing to its bulk properties.

Computational Prediction of Molecular Interactions with Biological Targets

The interaction of this compound with biological targets is a key area for computational investigation, particularly in understanding its potential biological activities. Computational methods are employed to predict binding affinities, identify interaction sites, and model the behavior of the molecule within biological systems.

Ligand-Protein Binding Predictions using Computational Methods

Predicting ligand-protein binding affinity is a cornerstone of computational drug discovery and molecular biology. While specific studies on this compound's binding to biological targets are not extensively detailed in the provided search results, the general approaches are well-established. Techniques such as molecular docking, molecular dynamics simulations, and scoring functions are used to predict how a small molecule (ligand) binds to a protein target rcsb.orgstanford.edunih.govnih.govarxiv.orgplos.orgrsc.org.

For example, research on inhibitors of coagulation Factor XIa utilized molecular modeling and X-ray crystallography to guide the design and optimization of compounds, including those with amide functionalities rcsb.org. Similarly, studies on HSP90 inhibitors employed molecular docking, MD simulations, and MM/GBSA analysis to understand interaction modes with the protein target rsc.org. These methods would be applicable to this compound if it were being investigated as a potential therapeutic agent or a modulator of biological pathways. The accuracy of these predictions relies on the quality of the force fields used and the computational power available to simulate complex molecular interactions.

Assessment of Solvation Effects in Amide-Solvent Systems

Solvation effects play a critical role in the behavior and interactions of molecules in biological and chemical systems. Computational methods, including DFT with implicit solvation models (e.g., COSMO) and molecular dynamics simulations, are used to assess how solvents influence the properties and interactions of amides.

Compound List

this compound

N-methylacetamide (NMA)

N,N-Dihexyl-2-ethylhexanamide (DH2EHA)

N,N-di-2-ethylhexyl-isobutyramide (DEHiBA)

N,N-dialkylamides

N-butyl-N-ethyl-hexanamide

N-cyclohexyl-N-ethyl-hexanamide

N-ethyl-N-phenyl-hexanamide

N,N-diallyl-hexanamide

N-butyl-N-methyl-hexanamide

N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides

N-caproylglycine (N-[2-(Hexanoylamino)ethyl]hexanamide)

N-[2-(1H-indol-3-yl)ethyl]benzamide

6-Amino-N-[2-(4-hydroxyphenyl)ethyl]hexanamide

NPC15473 (2,6-diamino-N-([1-oxotridecyl)-2-piperidinyl]methyl)hexanamide)

Hexanamide (B146200), N-[2-(phenylamino)phenyl]-

6-amino-N-[2-(diisopropylamino)ethyl]hexanamide

N,N,N′,N′-tetraoctyldiglycolamide (TODGA)

N-methyl, N-octyl ethylhexanamide (MOEHA)

N,N-Dihexyl-2-ethylhexanamide (DH2EHA)

N,N-dihexyloctanamide (DHOA)

N,N-Di-n-butyl(2-ethyl)hexanamide (DBEHA)

N,N-di-n-hexyloctanamide (DHOA)

2-hydroxy-N,N-dioctylacetamide

N-methylformamide

ε-caprolactam

N-methylcaprolactam

δ-valerolactam

N-methylvalerolactam

this compound (N-ethyl-octanamide)

N Ethylhexanamide As a Chemical Probe and in Advanced Assay Systems

Design Principles for N-Alkyl Amide-Based Chemical Probes

The design of effective chemical probes often relies on specific molecular scaffolds that can be tailored for selectivity, reactivity, and detection. N-alkyl amides, including hexanamide (B146200) derivatives, offer a flexible framework for such designs.

Integration of Hexanamide Scaffolds into Biologically Active Probes

The hexanamide scaffold, characterized by its six-carbon alkyl chain and amide functional group, provides a lipophilic tail and a hydrogen-bonding moiety. This combination can influence a probe's interaction with biological targets and its pharmacokinetic properties. For instance, hexanamide derivatives have been explored for various biological activities, including antimicrobial effects and as components in mosquito repellents, suggesting their potential for specific molecular recognition researchgate.netontosight.aiscilit.comnih.govplos.org. The amide bond itself is crucial in biological systems, being central to peptide bonds, and its chemical properties can be modulated by the attached alkyl chains bohrium.commdpi.comacs.orgmdpi.com. The incorporation of the hexanamide moiety can confer stability or specific binding characteristics to a probe, enabling it to interact selectively with target biomolecules.

Strategies for Dual-Function Probe Development in Biochemical Assays

Dual-function probes are designed to perform multiple tasks simultaneously, such as detecting enzymatic activity and labeling interacting proteins. Strategies often involve conjugating a reporter molecule (e.g., a fluorophore or biotin) to a molecule that can undergo a specific biochemical event or bind to a target. For example, probes have been developed that combine fluorescent detection with affinity-based labeling capabilities, allowing for real-time monitoring of enzymatic activity and subsequent protein interaction analysis nih.govoecd-nea.org. Amide bond formation is a common strategy for linking different functional components within a probe nih.govacs.orgscispace.com. While specific examples for n-Ethylhexanamide are not detailed, the general principles of creating dual-function probes, which often involve amide linkages, are applicable to its scaffold.

Application in Enzyme Activity Detection and Modulation Studies

Amide bonds are fundamental to many biological molecules, and enzymes that cleave or form them are critical for various cellular processes. Chemical probes are essential for studying these enzymes.

Monitoring Enzymatic Transformations Involving Amide Bonds

Enzymes like amidases and proteases catalyze the hydrolysis of amide bonds mdpi.comutupub.fiontosight.airesearchgate.net. Molecules containing amide bonds, such as this compound, can serve as substrates or inhibitors in assays designed to monitor these enzymatic activities. Research into amide bond hydrolysis mechanisms, including studies on how structural features influence reactivity, provides a basis for designing probes that can be enzymatically cleaved or modified to report on enzyme function nih.govacs.orguzh.chscienceopen.comnih.gov. For instance, probes designed to be cleaved by specific enzymes can release a detectable signal, allowing for the quantification of enzyme activity.

Affinity-Based Labeling for Protein Interaction Analysis

Affinity-based labeling (AfB) is a powerful technique used to identify proteins that interact with a specific molecule. This typically involves a probe that contains a ligand moiety and a reactive group. After the ligand binds to its target protein, the reactive group covalently attaches the probe to the protein, allowing for its isolation and identification thieme-connect.comresearchgate.net. Amide linkages are frequently employed in the synthesis of such probes, connecting the ligand, linker, and reporter groups acs.orgthieme-connect.com. While direct studies on this compound in affinity labeling are not prominent, the general methodology of using small molecules with reactive groups for protein labeling is well-established.

Role in Supramolecular Chemistry and Selective Binding Applications

The structural characteristics of this compound, particularly its alkyl chain and amide group, lend themselves to applications in supramolecular chemistry, where molecules self-assemble or selectively bind to other species.

Supramolecular Assembly and Recognition

The amphiphilic nature of N-alkyl amides can promote self-assembly into ordered structures, such as micelles or aggregates, in solution researchgate.netchalmers.secore.ac.uk. These supramolecular assemblies can influence the extraction and binding properties of the molecules. For example, N,N-dialkylamides, including hexanamide derivatives, have been studied for their role in solvent extraction processes, where their self-assembly behavior affects selectivity for metal ions oecd-nea.orgchalmers.seresearchgate.netresearchgate.net. The amide group's ability to participate in hydrogen bonding and dipole-dipole interactions is key to these supramolecular interactions.

Selective Binding to Target Molecules

The specific arrangement of functional groups in molecules like this compound can lead to selective binding with target molecules, including proteins and ions. This principle is utilized in developing probes for biological targets or in separation science. For instance, various hexanamide derivatives have been investigated for their binding affinities to enzymes or their potential to act as ligands in coordination chemistry researchgate.netmdpi.comnih.gov. The lipophilic hexyl chain and the polar amide group can engage in hydrophobic and polar interactions, respectively, contributing to selective binding events.


Amide-Based Ligands for Metal Ion Extraction (e.g., Actinides, Lanthanides)

N-alkyl amides, including this compound and related compounds like N,N-dihexyl hexanamide (DHHA) and N,N-dihexyl-2-ethylhexanamide (DH2EHA), are recognized for their efficacy in extracting metal ions, particularly actinides and lanthanides. These compounds are often investigated as alternatives to traditional organophosphorus extractants, such as tri-n-butyl phosphate (B84403) (TBP), due to their complete incinerability and the less problematic nature of their degradation products scispace.comtandfonline.comiaea.orgresearchgate.netchalmers.se.

Studies have demonstrated the capacity of N,N-dialkyl amides to extract hexavalent and tetravalent actinides, including Uranium (U), Plutonium (Pu), Thorium (Th), and Americium (Am) tandfonline.comresearchgate.netresearchgate.net. For instance, N,N-dihexyl hexanamide (DHHA) has shown significant extraction capabilities for Pu(IV) and U(VI) from nitric acid solutions researchgate.net. Similarly, N,N-dihexyl-2-ethylhexanamide (DH2EHA) has been synthesized and characterized for its uranium extraction properties researchgate.netresearchgate.net. The structure of the alkyl chains, particularly branching, can influence selectivity, with branched chains often promoting selectivity for U(VI) over tetravalent actinides like Th(IV), Pu(IV), and Zirconium (Zr) scispace.comrsc.org. Diglycolamides (DGAs), a related class of amide extractants, also exhibit high affinity for trivalent actinides and lanthanides, underscoring the broader utility of amide-based ligands in nuclear fuel reprocessing and waste management researchgate.netmdpi.comrsc.orgacs.orgrsc.orgmdpi.comd-nb.inforesearchgate.net.

Chelation and Complexation Studies of N-Alkyl Amides with Metal Ions

The complexation behavior of N-alkyl amides with metal ions is primarily governed by the coordination of the metal cation to the oxygen atom of the amide carbonyl group. This oxygen atom acts as a Lewis base, forming coordinate bonds with Lewis acidic metal ions mdpi.comwikipedia.orgresearchgate.net. N-alkyl amides are classified as "hard" ligands according to the Hard-Soft Acid-Base (HSAB) theory, indicating a preference for interaction with hard metal ions such as actinides and lanthanides wikipedia.org.

The lipophilic alkyl chains attached to the amide nitrogen atoms and the carbonyl carbon contribute to the solubility of the extractant and its metal complexes in organic solvents. Furthermore, these alkyl substituents play a crucial role in modulating the steric environment around the metal-ligand coordination site, influencing both the stability and selectivity of the formed complexes chalmers.semdpi.comrsc.org. Theoretical studies, including Density Functional Theory (DFT), have been employed to elucidate the electronic structure and complexation energies of metal-amide complexes, providing insights into their stability and interaction mechanisms researchgate.netresearchgate.net. For example, the extraction of U(VI) by N,N-dialkyl amides often results in the formation of neutral complexes with a stoichiometry of UO₂(NO₃)₂·2L, where L represents the amide ligand researchgate.netmdpi.comgoogle.com. Studies involving plutonium have indicated complex formation with multiple amide molecules per cation rsc.orggoogle.com.

Solvent Extraction Efficiencies and Selectivity Mechanisms

The efficiency of N-alkyl amides in solvent extraction is quantified by distribution coefficients (D), which represent the ratio of the metal ion concentration in the organic phase to its concentration in the aqueous phase at equilibrium. N,N-dihexyl hexanamide (DHHA), a close analogue to this compound, demonstrates notable extraction efficiencies for key actinides.

Table 1: Distribution Coefficients (D) for Pu(IV) and U(VI) Extraction by N,N-Dihexyl hexanamide (DHHA)

Metal IonConditionsDistribution Coefficient (D)
Pu(IV)1 M DHHA in n-dodecane, 3.5 M HNO₃41.2
U(VI)1 M DHHA in n-dodecane, 3.5 M HNO₃13.5
Pu(IV)1 M DHHA in n-dodecane, 50% U saturation, 3.5 M HNO₃9.2
U(VI)1 M DHHA in n-dodecane, 50% U saturation, 3.5 M HNO₃4.2

Data derived from Search Result researchgate.net.

The selectivity of N-alkyl amides for specific metal ions is a critical aspect of their application. This selectivity is influenced by several factors, including the metal ion's charge, ionic radius, and coordination preferences, as well as the structural characteristics of the amide ligand. The presence of branched alkyl chains on the amide molecule can enhance selectivity for certain metal ions, such as U(VI) over tetravalent actinides scispace.comrsc.org. The lipophilicity imparted by longer alkyl chains also contributes to higher distribution ratios by increasing the solubility of the extracted complexes in the organic phase chalmers.semdpi.comrsc.org. Furthermore, parameters such as the acidity of the aqueous phase, the nature of the diluent, and the presence of salting-out agents can significantly impact extraction efficiencies and selectivity researchgate.net. The ability of these ligands to form stable, neutral complexes that are readily soluble in organic diluents is key to their effectiveness in advanced separation processes.

Conclusion and Future Research Directions

Current State of Research on N-Ethylhexanamide

This compound, a member of the amide family of organic compounds, is a subject of ongoing scientific inquiry, primarily centered on its applications as a chemical intermediate and its role in specialized industrial processes. Research has illuminated its utility in diverse fields, from nuclear fuel reprocessing to potential applications in public health.

One of the most significant areas of research for this compound and related N,N-dialkyl amides is in the field of solvent extraction for the reprocessing of spent nuclear fuel. These amides are being investigated as potential replacements for tri-n-butyl phosphate (B84403) (TBP), the standard extractant in the PUREX (Plutonium and Uranium Recovery by Extraction) process. The interest in N,N-dialkyl amides stems from their complete incinerability, which would reduce the volume of secondary radioactive waste. Studies have explored the extraction behavior of various N,N-dialkyl amides, including N,N-dihexylhexanamide (DHHA) and N,N-dihexyloctanamide (DHOA), for the separation of uranium (U) and plutonium (Pu) from other fission products. researchgate.netcapes.gov.brosti.gov The structure of the amide, including the branching of the alkyl chains, has been shown to significantly affect the extractability of different actinide ions. capes.gov.br For instance, research has demonstrated that for some N,N-dialkylamides, the extraction efficiency follows the order Np(VI) > Np(IV) >> Np(V). capes.gov.br The coordination chemistry of these amides with actinides like uranium and plutonium is a key area of investigation, with studies focusing on the formation of metal-ligand complexes. acs.org

In a different vein, research has also touched upon the toxicological properties of carboxamides, including derivatives of hexanamide (B146200). A study investigating the toxicity of 33 different carboxamides against the female Aedes aegypti mosquito, a vector for diseases like dengue and yellow fever, included N-butyl-N-ethyl-hexanamide. dtic.miloup.com This research provides initial data on the structure-activity relationships of these compounds as potential insecticides. dtic.miloup.com While this particular study did not focus on this compound itself, the findings for a closely related compound suggest a potential avenue for future research into its bioactivity.

Beyond these specific applications, this compound is recognized as a valuable intermediate in organic synthesis. Its amide functional group allows for a variety of chemical transformations, making it a building block for more complex molecules that may find use in the development of pharmaceuticals and other specialty chemicals.

Interactive Data Table: Properties of this compound and Related Compounds

Compound NameMolecular FormulaApplication/Research Area
This compoundC8H17NOIntermediate in organic synthesis
N,N-dihexylhexanamide (DHHA)C18H37NOSolvent extraction in nuclear fuel reprocessing
N-butyl-N-ethyl-hexanamideC12H25NOInvestigated for toxicity against Aedes aegypti
N,N-dihexyloctanamide (DHOA)C20H41NOSolvent extraction in nuclear fuel reprocessing

Emerging Methodologies and Interdisciplinary Approaches in Amide Chemistry

The broader field of amide chemistry is currently experiencing a wave of innovation, with new synthetic methods and interdisciplinary approaches that have significant implications for the study and application of compounds like this compound. These advancements are largely driven by the pursuit of more efficient, sustainable, and versatile chemical processes.

Catalysis is at the forefront of these emerging methodologies. Transition metal-catalyzed reactions are being developed to form amide bonds under milder conditions and with greater efficiency. mdpi.com Furthermore, visible-light photoredox catalysis has emerged as a powerful tool for amide synthesis, offering a more sustainable approach by utilizing light as an energy source to drive reactions. mdpi.com These catalytic strategies provide alternatives to traditional methods that often require harsh conditions and produce significant waste.

Electrosynthesis represents another green and innovative approach to amide bond formation. By using electricity to drive chemical reactions, electrosynthesis can often be performed at room temperature and without the need for external oxidizing or reducing agents, thus improving the atom economy of the process.

A particularly exciting development is the integration of machine learning (ML) and artificial intelligence (AI) into chemical research. rsc.org ML algorithms are being used to predict the optimal conditions for chemical reactions, including amide synthesis, which can significantly accelerate the discovery and optimization of new synthetic routes. rsc.orgbeilstein-journals.org This data-driven approach, often coupled with high-throughput experimentation, allows for the rapid screening of a vast number of reaction parameters to identify the most efficient and selective methods. researchgate.net The synergy between computational chemistry and machine learning is providing unprecedented insights into chemical systems and is poised to revolutionize how chemists design and execute syntheses. acs.org This interdisciplinary approach can be applied to the synthesis of this compound to improve yields and reduce costs.

Enzyme-catalyzed synthesis is also gaining traction as a green alternative for creating amide bonds. northwestern.edu The use of enzymes as biocatalysts offers high selectivity and operates under mild, environmentally friendly conditions. Engineering enzymes for specific amide bond formations is an active area of research with the potential for significant industrial applications. northwestern.edu

Identified Research Gaps and Future Prospects for this compound Studies

While current research has established a foothold for this compound in specific applications, several research gaps and promising future prospects remain.

A significant gap exists in the comprehensive understanding of the biological activity of this compound. The toxicological data on related compounds against mosquito vectors suggests a clear avenue for future investigation. dtic.miloup.com A systematic study of the structure-activity relationship of this compound and its analogs could lead to the development of novel and effective insecticides. Further research into its potential as a pharmaceutical intermediate is also warranted, moving from its general role as a building block to the targeted synthesis and evaluation of new bioactive molecules.

In the realm of nuclear fuel reprocessing, while N,N-dialkyl amides have shown promise, there is still a need to optimize their performance. Future research could focus on fine-tuning the structure of this compound and related compounds to enhance their selectivity and efficiency in extracting specific actinides. researchgate.netcapes.gov.brosti.gov The development of more robust and selective extractants is crucial for improving the safety and sustainability of the nuclear fuel cycle. The application of computational modeling and machine learning could accelerate the design of next-generation amides for this purpose.

The application of the emerging synthetic methodologies discussed previously to this compound is another key area for future work. Developing more sustainable and cost-effective synthetic routes using catalysis, electrosynthesis, or enzymatic methods would enhance its viability for industrial applications.

Finally, there is a lack of comprehensive data on the environmental fate and toxicological profile of this compound itself. As its potential applications expand, it will be crucial to conduct thorough environmental and safety assessments to ensure its responsible use.

Q & A

Q. How should reviewers evaluate the validity of novel claims about this compound’s biological activity?

  • Critical Assessment : Scrutinize dose-response curves (e.g., IC₅₀ values ) for statistical significance (p < 0.05) and biological replicates (n ≥ 3). Request raw microscopy images or flow cytometry files to verify reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.